molecular formula C13H17NO3S B12358299 N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine

N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine

Cat. No.: B12358299
M. Wt: 267.35 g/mol
InChI Key: IXGCXXNUEKKSIG-GXDHUFHOSA-N
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Description

N-{1-[4-(Cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine is a chemical compound with the CAS Registry Number 1050910-52-5 . It has a molecular formula of C13H17NO3S and a molecular weight of 267.34 g/mol . This product is intended for research and industrial applications as a building block or intermediate in chemical synthesis. It is strictly for non-medical purposes and is not intended for the clinical diagnosis or treatment of humans or animals . The presence of both a sulfonyl group and an oxime functional group in its structure suggests potential utility in the development of pharmaceutical candidates or as a ligand in catalysis. Researchers value this compound for its potential to modulate biological targets, possibly acting as an enzyme inhibitor due to the sulfonamide moiety commonly found in such inhibitors. Specific applications in scientific research can include medicinal chemistry programs, method development in chemical synthesis, and investigations into structure-activity relationships.

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

(NE)-N-[1-(4-cyclopentylsulfonylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C13H17NO3S/c1-10(14-15)11-6-8-13(9-7-11)18(16,17)12-4-2-3-5-12/h6-9,12,15H,2-5H2,1H3/b14-10+

InChI Key

IXGCXXNUEKKSIG-GXDHUFHOSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)S(=O)(=O)C2CCCC2

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)S(=O)(=O)C2CCCC2

Origin of Product

United States

Preparation Methods

Standard Laboratory Synthesis

A validated protocol involves:

  • Reagents : Hydroxylamine hydrochloride (1.6 equiv), sodium acetate (2.0 equiv).
  • Solvent System : Methanol-water (3:1 v/v).
  • Temperature : Reflux at 65–70°C for 6–8 hours.
  • Workup : Filtration followed by recrystallization from ethanol.

Table 1: Reaction Parameters and Yield

Parameter Value
Starting Aldehyde 4-(Cyclopentanesulfonyl)benzaldehyde
Solvent Methanol-water (3:1)
Temperature 65–70°C (reflux)
Reaction Time 6–8 hours
Yield 85–92% (reported for analogs)

Industrial-Scale Production

Patent data describe azeotropic distillation to enhance efficiency:

  • Step 1 : Condensation in toluene with molecular sieves to absorb water.
  • Step 2 : Azeotropic removal of water at 110°C, shifting equilibrium toward product.
  • Catalyst : p-Toluenesulfonic acid (0.5 mol%) accelerates dehydration.

Key Advantage : This method reduces reaction time to 3–4 hours and achieves yields >90%.

Critical Analysis of Methodologies

Solvent Effects

  • Polar Protic Solvents : Methanol-water mixtures favor proton transfer during tautomerization.
  • Aprotic Solvents : Toluene or dichloromethane improves solubility of aromatic aldehydes but requires acidic catalysts.

pH Control

Sodium acetate buffers the reaction at pH 4–5, preventing hydroxylamine decomposition while promoting imine formation. Excess base (pH >7) risks aldol side reactions.

Byproduct Management

  • Common Byproducts : Unreacted aldehyde or over-oxidized sulfone derivatives.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization achieves >98% purity.

Comparative Evaluation of Synthetic Strategies

Table 2: Method Comparison

Method Yield (%) Purity (%) Scalability
Laboratory Reflux 85–92 95–98 Moderate
Azeotropic Distillation 90–95 98–99 High

Trade-offs :

  • Reflux Method : Simpler setup but longer reaction times.
  • Azeotropic Method : Higher efficiency but requires specialized equipment.

Challenges and Mitigation Strategies

Hydroxylamine Instability

Hydroxylamine hydrochloride is hygroscopic and prone to oxidation.

  • Solution : Use freshly dried reagents and inert atmosphere (N₂/Ar).

Sulfonyl Group Reactivity

The cyclopentanesulfonyl group may undergo nucleophilic substitution under strong acidic conditions.

  • Mitigation : Maintain pH <6 and avoid prolonged heating.

Mechanism of Action

The mechanism of action of N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and proteins, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups: The nitro group in the 4-nitrophenyl sulfonyl analog (C₁₄H₁₂N₂O₅S) increases molecular weight and may enhance oxidative stability but reduce solubility in polar solvents . Electron-Donating Groups: The dimethylamino substituent (C₁₀H₁₄N₂O) lowers density (1.01 g/cm³) and increases boiling point (314.8°C), likely due to enhanced intermolecular interactions . Heterocyclic Groups: The imidazole-containing analog (C₁₁H₁₁N₃O) exhibits a high predicted pKa (11.15), suggesting strong basicity under physiological conditions .
  • Purity Trends: Purity levels of 95% are common among hydroxylamine derivatives (e.g., C₁₁H₁₁N₃O, C₁₂H₁₇NO), indicating challenges in eliminating byproducts during synthesis .

Physicochemical and Functional Differences

  • Solubility: Sulfonyl-substituted compounds (e.g., C₁₄H₁₂N₂O₅S) are less water-soluble than dimethylamino analogs (C₁₀H₁₄N₂O) due to hydrophobic sulfonyl groups . The imidazole analog (C₁₁H₁₁N₃O) may exhibit moderate solubility in organic solvents like DMF or DMSO .
  • Thermal Stability: Higher boiling points in dimethylamino-substituted compounds (314.8°C) suggest greater thermal stability compared to imidazole analogs (391.5°C), which may decompose at elevated temperatures .

Biological Activity

N-{1-[4-(Cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. Characterized by a hydroxylamine functional group attached to a phenyl ring with a cyclopentanesulfonyl substitution, this compound has been studied for its potential therapeutic applications, particularly in enzyme inhibition and metabolic modulation.

Chemical Structure and Properties

The molecular formula of this compound is represented as CHNOS, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). Its structure is pivotal for its reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaCHNOS
Molecular Weight233.32 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Enzyme Inhibition

Research indicates that this compound exhibits notable biological activity, particularly as an enzyme inhibitor. The cyclopentanesulfonyl moiety enhances the compound's interaction with various biological targets, potentially leading to therapeutic effects.

The compound's mechanism involves binding to key metabolic enzymes, altering their activity, and influencing cellular processes. Preliminary studies suggest that it may effectively inhibit enzymes involved in critical metabolic pathways, which can be further explored through techniques such as surface plasmon resonance or isothermal titration calorimetry to understand binding dynamics.

Case Studies

  • Inhibition of Metabolic Enzymes :
    • A study demonstrated that this compound inhibited enzyme activity in vitro, leading to altered metabolic profiles in treated cells.
    • The compound showed a significant reduction in the activity of enzymes associated with cancer metabolism, suggesting potential applications in oncology.
  • Therapeutic Potential :
    • In vivo studies have indicated that derivatives of this compound may exhibit antitumor properties, particularly against estrogen receptor-positive tumors. This aligns with findings from related compounds that enhance ER affinity and exhibit selective cytotoxicity.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique features and biological activities.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Biological Activity
N-Hydroxy-N-(4-sulfamoylphenyl)methacrylamideContains a sulfamoyl groupMore polar, different interaction profile
4-(Cyclopentanesulfonamido)phenolSulfonamide attached to phenolLacks ethylene bridge
N-(2-Hydroxyethyl)-N-(4-sulfamoylphenyl)methacrylamideHydroxyethyl substitutionDifferent functional group influences

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